

Unveiling the Profile of Methyl Dihydroabietate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Methyl dihydroabietate*

Cat. No.: *B1630139*

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This technical guide delves into the core characteristics of **Methyl dihydroabietate**, a derivative of abietic acid, providing a consolidated overview of its chemical identity, synthesis, and known biological activities.

With a complex isomeric landscape, **Methyl dihydroabietate** is identified by several CAS numbers, most notably 33892-18-1 and 30968-45-7.^{[1][2]} While these numbers are often used interchangeably, it is crucial for researchers to be aware of the potential for slight variations in isomeric composition or purity between products from different suppliers. Another associated CAS number is 67893-02-1.^{[3][4]}

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl dihydroabietate** is presented in the table below, offering a quick reference for experimental design and formulation development.

Property	Value	Source
Molecular Formula	C ₂₁ H ₃₄ O ₂	[1]
Molecular Weight	318.50 g/mol	[1]
Alternate Names	Dihydroabietic Acid Methyl Ester, Hydrogenated methyl abietate	[1][5]
Appearance	Information not available in search results	
Solubility	Information not available in search results	
Boiling Point	Information not available in search results	
Melting Point	Information not available in search results	

Synthesis and Manufacturing

The primary route for the synthesis of **Methyl dihydroabietate** is through the esterification of dihydroabietic acid with methanol. Dihydroabietic acid itself is typically derived from the hydrogenation of abietic acid, a major component of pine rosin.

A general experimental protocol for the synthesis can be outlined as follows. It is important to note that specific reaction conditions may vary and optimization is often required to achieve high yields and purity.

General Experimental Protocol: Esterification of Dihydroabietic Acid

Materials:

- Dihydroabietic acid
- Methanol (anhydrous)

- Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
- Anhydrous sodium sulfate
- Sodium bicarbonate solution (saturated)
- Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

- Dissolve dihydroabietic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Carefully add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in an organic solvent and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **Methyl dihydroabietate**.
- The crude product can be further purified by column chromatography on silica gel.



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A simplified workflow for the synthesis of **Methyl dihydroabietate**.

Analytical Characterization

The characterization of **Methyl dihydroabietate** and the monitoring of its synthesis can be achieved using standard analytical techniques.

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This is a powerful technique for identifying and quantifying **Methyl dihydroabietate**. The mass spectrum provides a unique fragmentation pattern that can confirm the structure of the compound.^{[6][7][8]}
- **High-Performance Liquid Chromatography (HPLC):** HPLC can be used for purity assessment and quantification of **Methyl dihydroabietate**.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the molecule, confirming the arrangement of protons and carbons.
- **Infrared (IR) Spectroscopy:** IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl group.

Biological Activities and Potential in Drug Development

While research on the biological activities of **Methyl dihydroabietate** is not as extensive as that for its precursor, dehydroabietic acid, some studies and related literature suggest potential areas of interest for drug development. Much of the available information points to general antimicrobial and anti-inflammatory properties, though specific quantitative data is often lacking.

Antimicrobial Activity

Some sources indicate that resin acids and their derivatives, including **Methyl dihydroabietate**, possess antimicrobial properties.^[9] However, specific Minimum Inhibitory Concentration (MIC) values for **Methyl dihydroabietate** against various bacterial and fungal strains are not well-documented in the readily available literature. For comparison, its precursor, dehydroabietic acid, has shown antibacterial activity against Gram-positive bacteria, with MIC₉₀ values as low as 8 µg/mL against methicillin-resistant *Staphylococcus aureus*.^[10]

Further investigation is warranted to determine the specific antimicrobial spectrum and potency of **Methyl dihydroabietate**.

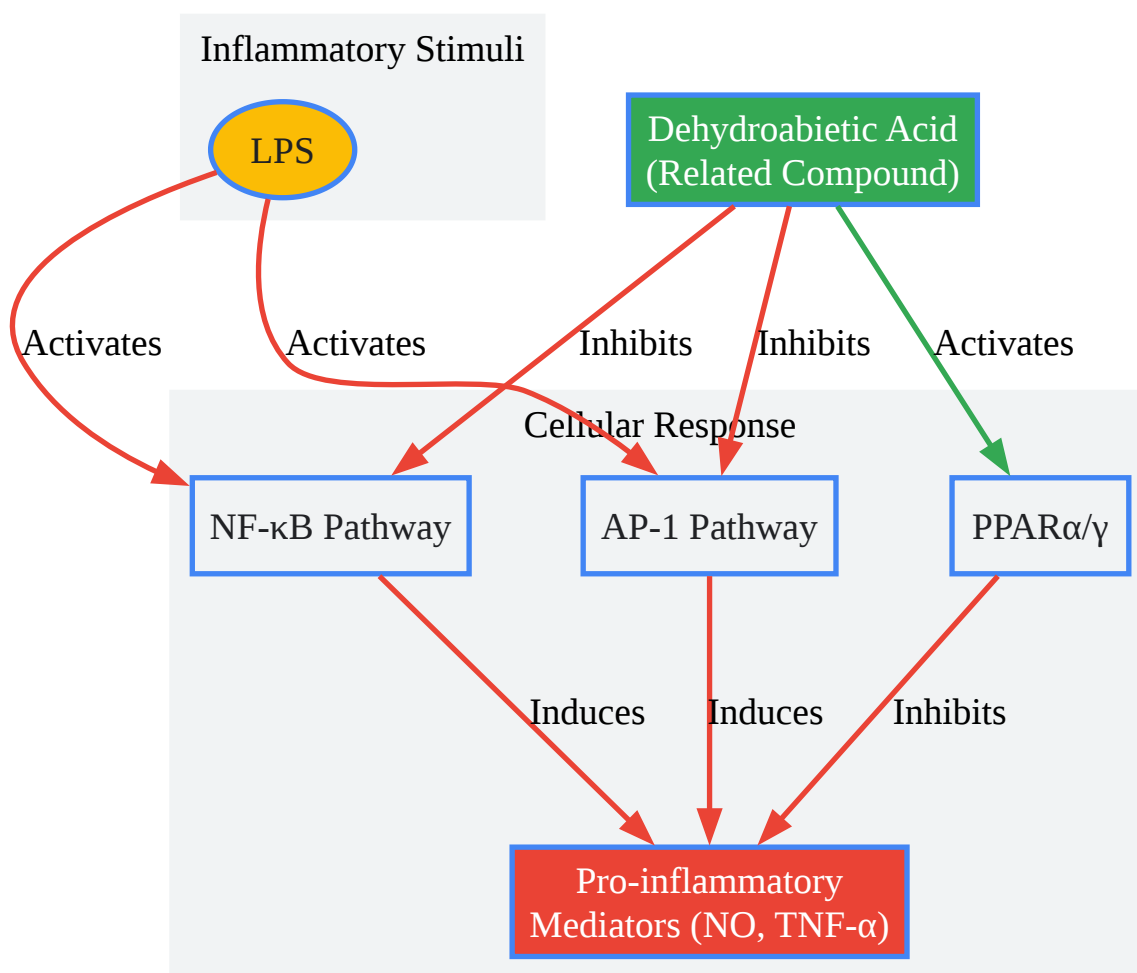
Anti-inflammatory Activity

The anti-inflammatory potential of diterpenes, including derivatives of abietic acid, is an area of active research. While direct in-vitro or in-vivo anti-inflammatory data for **Methyl dihydroabietate** is scarce, studies on related compounds provide a rationale for its investigation. For instance, dehydroabietic acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways.[\[11\]](#)

Signaling Pathways of Related Compounds

No specific signaling pathways have been definitively elucidated for **Methyl dihydroabietate** in the available literature. However, research on dehydroabietic acid, a closely related compound, has identified its interaction with several key inflammatory signaling pathways. These findings may provide a starting point for investigating the potential mechanisms of action of **Methyl dihydroabietate**.

Dehydroabietic acid has been shown to suppress the NF- κ B and AP-1 signaling pathways, which are critical regulators of the inflammatory response.[\[11\]](#) It has also been identified as an activator of PPAR α and PPAR γ , nuclear receptors that play a role in the inhibition of pro-inflammatory mediators.[\[11\]](#)



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Potential signaling pathways modulated by the related compound, Dehydroabietic Acid.

Future Directions for Research

The existing body of literature suggests that **Methyl dihydroabietate** is a compound with potential for further investigation, particularly in the fields of antimicrobial and anti-inflammatory drug discovery. Future research should focus on:

- **Comprehensive Biological Screening:** A systematic evaluation of the antimicrobial and anti-inflammatory activities of highly purified **Methyl dihydroabietate** is needed, including the determination of MIC values against a broad panel of microbes and IC₅₀ values in relevant cellular assays.

- Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by **Methyl dihydroabietate** is crucial for understanding its therapeutic potential.
- In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to assess the in vivo efficacy, pharmacokinetic profile, and safety of **Methyl dihydroabietate**.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of **Methyl dihydroabietate** derivatives could lead to the identification of compounds with enhanced potency and selectivity.

In conclusion, while **Methyl dihydroabietate** is a readily accessible compound derived from natural sources, its full potential in the realm of drug development remains largely unexplored. This technical guide provides a foundational understanding of its properties and a framework for future research endeavors aimed at unlocking its therapeutic possibilities.

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References

- 1. scbt.com [scbt.com]
- 2. Methyl dihydroabietate | C₂₁H₃₄O₂ | CID 22216196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. incibeauty.com [incibeauty.com]
- 4. methyl dihydroabietate, 67893-02-1 [thegoodscentscompany.com]
- 5. ewg.org [ewg.org]
- 6. researchgate.net [researchgate.net]
- 7. An analytical GC-MS method to quantify methyl dihydrojasmonate in biocompatible oil-in-water microemulsions: physicochemical characterization and in vitro release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjstonline.com [rjstonline.com]

- 9. medchemexpress.com [medchemexpress.com]
- 10. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
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